2-Amino-3-(1H-pyrrol-3-yl)propanoic acid
Overview
Description
2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, also known as 3-(1H-pyrrol-3-yl)alanine, is a compound with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is characterized by the presence of an amino group, a pyrrole ring, and a propanoic acid moiety, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, influencing cellular processes .
Mode of Action
Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors or receptor agonists .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (15417 g/mol) suggests that it could potentially be absorbed and distributed throughout the body .
Result of Action
Given its structural features, it could potentially influence a variety of cellular processes, depending on its specific targets .
Biochemical Analysis
Biochemical Properties
2-Amino-3-(1H-pyrrol-3-yl)propanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with amino acid transporters, facilitating its uptake into cells. Additionally, it can be involved in enzymatic reactions where it acts as a substrate or inhibitor, influencing the activity of enzymes such as aminotransferases and decarboxylases. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in amino acid metabolism and transport. Additionally, it can impact cellular signaling pathways by interacting with receptors or enzymes that regulate these pathways. These effects are crucial for understanding how the compound can be used to modulate cellular functions in various biological contexts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in amino acid metabolism, leading to changes in metabolic flux. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are key to understanding the compound’s biological activity and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the production of various metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels. Additionally, the compound may interact with cofactors that modulate its activity and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is important for elucidating the compound’s biological activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications. These localization patterns are crucial for understanding how the compound exerts its effects within cells and how it can be used to modulate cellular functions in a targeted manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . This method can be adapted to synthesize pyrrole derivatives by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1H-pyrrol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
2-Amino-3-(1H-pyrrol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrrol-2-yl)propanoic acid
- 2-Amino-3-(1H-indol-3-yl)propanoic acid
- 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid
Uniqueness
2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is unique due to its specific structure, which combines an amino group, a pyrrole ring, and a propanoic acid moiety. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(1H-pyrrol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h1-2,4,6,9H,3,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMNFUKYUGGKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561867 | |
Record name | 3-(1H-Pyrrol-3-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209216-56-8 | |
Record name | α-Amino-1H-pyrrole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209216-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Pyrrol-3-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-(1H-pyrrol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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